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Compound of Interest

Compound Name: 2-Chloroethyl p-toluenesulfonate

Cat. No.: B146322 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-Chloroethyl
p-toluenesulfonate (CAS No. 80-41-1), a key intermediate in organic synthesis. The

document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data in a structured format, supplemented by detailed experimental protocols.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Chloroethyl p-
toluenesulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.81 Doublet (d) 2H
Aromatic H (ortho to

SO₂)

7.37 Doublet (d) 2H
Aromatic H (ortho to

CH₃)

4.23 Triplet (t) 2H -OCH₂-

3.66 Triplet (t) 2H -CH₂Cl

2.46 Singlet (s) 3H -CH₃

¹³C NMR (Carbon NMR) Data

While a complete, explicitly assigned spectrum is not readily available in all public databases,

typical chemical shifts for the carbon environments in 2-Chloroethyl p-toluenesulfonate are

presented below based on spectral data and predictive models.

Chemical Shift (δ) ppm Assignment

~145 Aromatic C-SO₂

~134 Aromatic C-CH₃

~130 Aromatic CH (ortho to SO₂)

~128 Aromatic CH (ortho to CH₃)

~69 -OCH₂-

~41 -CH₂Cl

~22 -CH₃

Infrared (IR) Spectroscopy
The following table lists the characteristic absorption bands observed in the infrared spectrum

of 2-Chloroethyl p-toluenesulfonate.
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch

~1600, ~1495 Medium Aromatic C=C bending

~1360 Strong S=O asymmetric stretch

~1170 Strong S=O symmetric stretch

~1100 Strong C-O stretch

~950 Strong S-O stretch

~740 Strong C-Cl stretch

~660 Strong
Aromatic C-H out-of-plane

bend

Mass Spectrometry (MS)
The mass spectrum of 2-Chloroethyl p-toluenesulfonate is characterized by a molecular ion

peak and several key fragment ions.

m/z Relative Intensity Assignment

234/236 Moderate
[M]⁺ (Molecular ion with ³⁵Cl/

³⁷Cl isotopes)

171 High [M - C₂H₄Cl]⁺

155 High [CH₃C₆H₄SO₂]⁺

91 Very High [C₇H₇]⁺ (Tropylium ion)

65 Moderate [C₅H₅]⁺

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b146322?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 10-20 mg of 2-Chloroethyl p-toluenesulfonate is accurately weighed and

dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.

The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: A 400 MHz (or higher) NMR spectrometer.

Parameters:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-32.

Relaxation Delay: 1.0 s.

Acquisition Time: 4.0 s.

Spectral Width: 16 ppm.

Temperature: 298 K.

¹³C NMR Spectroscopy:

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

Parameters:

Pulse Sequence: Proton-decoupled single-pulse sequence.
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Number of Scans: 1024-4096 (or more, depending on concentration).

Relaxation Delay: 2.0 s.

Acquisition Time: 1.5 s.

Spectral Width: 240 ppm.

Temperature: 298 K.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00

ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: As 2-Chloroethyl p-toluenesulfonate is a liquid at room temperature, a

thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr)

or sodium chloride (NaCl) salt plates.

Instrumentation and Data Acquisition:

Instrument: A Fourier-Transform Infrared Spectrometer.

Parameters:

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Mode: Transmittance.

A background spectrum of the clean salt plates is recorded prior to the sample analysis and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
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Instrumentation and Data Acquisition:

Instrument: A mass spectrometer coupled with a gas chromatograph (GC-MS) is typically

used for analysis of this compound.

Ionization Method: Electron Ionization (EI) at 70 eV.

Gas Chromatography (GC) Conditions:

Column: A non-polar capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25

µm film thickness.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injector Temperature: 250 °C.

Oven Temperature Program:

Initial temperature: 100 °C, hold for 2 minutes.

Ramp: 10 °C/min to 280 °C.

Final hold: 5 minutes at 280 °C.

Mass Spectrometry (MS) Conditions:

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 40-450.

Solvent Delay: 3 minutes.

Data Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an

organic compound like 2-Chloroethyl p-toluenesulfonate.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloroethyl p-
toluenesulfonate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146322#spectroscopic-data-of-2-chloroethyl-p-
toluenesulfonate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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